Ethyl 1-methanesulfonylcyclopropane-1-carboxylate

Descripción general

Descripción

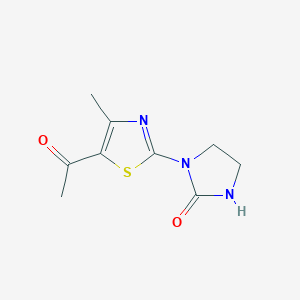

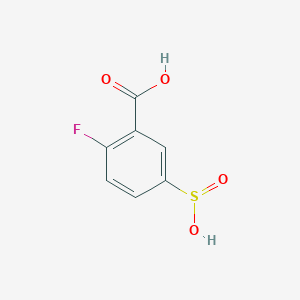

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate is a bicyclic organic compound that belongs to the family of cyclopropanes. It has a molecular weight of 192.24 . The compound is in liquid form .

Molecular Structure Analysis

The molecular formula of Ethyl 1-methanesulfonylcyclopropane-1-carboxylate is C7H12O4S . The InChI code for the compound is 1S/C7H12O4S/c1-3-11-6(8)7(4-5-7)12(2,9)10/h3-5H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate is a liquid . Its molecular weight is 192.24 . The compound’s InChI code is 1S/C7H12O4S/c1-3-11-6(8)7(4-5-7)12(2,9)10/h3-5H2,1-2H3 .Aplicaciones Científicas De Investigación

Methane Oxidation and Plant Stress Responses

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate is implicated in plant stress responses relevant to methane oxidation. Plants under stress release ethylene, impacting methane oxidation in soil. Researchers suggest using 1-aminocyclopropane-1-carboxylate deaminase to regulate these responses, potentially affecting methane oxidation rates in the context of climate change (Zhou, Smaill, & Clinton, 2013).

Ethylene Biosynthesis Analysis

The compound plays a role in the analysis of ethylene biosynthesis. Updated methodologies for analyzing ethylene biosynthesis, including measuring ethylene and its precursors like 1-aminocyclopropane-1-carboxylic acid, have been developed. These methods, optimized for efficiency and accuracy, are crucial for a comprehensive understanding of ethylene biosynthesis in plants (Bulens et al., 2011).

Enzymatic Activities and Catalytic Roles

Enzymatic activities related to ethylene synthesis, such as the action of 1-aminocyclopropane-1-carboxylate synthase and its role in converting S-adenosyl-L-methionine to 1-aminocyclopropane-1-carboxylic acid, a key step in ethylene synthesis, are areas of study. The enzyme's structure and catalytic activity have implications for plant biotechnology, potentially affecting processes like senescence and overmaturation in crops (Jakubowicz, 2002).

Ethylene-Independent Signaling Role

Recent research indicates that 1-Aminocyclopropane 1-carboxylic acid, a precursor of ethylene, might also function independently as a growth regulator. This finding opens up new avenues for understanding plant development and responses to environmental stimuli, independent of ethylene synthesis (Polko & Kieber, 2019).

Plant-Bacterial Interactions

Ethylene and its precursor play significant roles in plant-bacterial interactions. They influence bacterial colonization and plant growth, impacting both pathogenic and symbiotic relationships between plants and bacteria. Understanding how ethylene and ACC modulate these interactions is vital for developing strategies to enhance plant growth and protection (Nascimento, Rossi, & Glick, 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

ethyl 1-methylsulfonylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c1-3-11-6(8)7(4-5-7)12(2,9)10/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIOFWFQSUUNDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)

![N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B1399729.png)

![5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399732.png)

![ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate](/img/structure/B1399741.png)